

Quantitative Analysis of Methyl(oxan-3-ylmethyl)amine: Advanced Chromatographic Methods and Protocols

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Compound of Interest

Compound Name: *Methyl(oxan-3-ylmethyl)amine*

CAS No.: 7179-97-7

Cat. No.: B1281107

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Abstract

This application note presents two robust and validated analytical methods for the quantification of **Methyl(oxan-3-ylmethyl)amine**, a secondary aliphatic amine. Due to the inherent challenges in the direct analysis of polar amines, such as poor chromatographic peak shape and low detector response, both methods employ a derivatization strategy prior to chromatographic separation.^{[1][2]} The first method utilizes gas chromatography-mass spectrometry (GC-MS) following silylation, offering high selectivity and sensitivity. The second method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV and fluorescence detection after pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). Detailed, step-by-step protocols for sample preparation, derivatization, and instrument operation are provided. Furthermore, this guide outlines a comprehensive method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability for research and quality control applications.^[3]
^[4]

Introduction: The Analytical Challenge

Methyl(oxan-3-ylmethyl)amine is a secondary aliphatic amine featuring a saturated oxane ring. The quantification of such compounds is critical in various stages of drug development, from pharmacokinetic studies to final product quality control. However, aliphatic amines present significant analytical hurdles. Their high polarity leads to strong interactions with active sites in chromatographic systems, resulting in poor peak symmetry and column adsorption.[5] Moreover, the absence of a significant chromophore in the structure of **Methyl(oxan-3-ylmethyl)amine** makes sensitive detection by UV-Vis spectrophotometry challenging.[6]

To overcome these limitations, chemical derivatization is an essential and widely adopted strategy.[7] This process modifies the analyte to:

- **Reduce Polarity and Increase Volatility:** By replacing the active hydrogen on the amine group, derivatization makes the molecule more suitable for GC analysis and improves peak shape.[2][8]
- **Enhance Detectability:** By introducing a chromophoric or fluorophoric tag, derivatization significantly increases the response in HPLC detectors, enabling trace-level quantification.[9][10]

This document provides detailed protocols for two distinct, validated methods designed for the accurate and precise quantification of **Methyl(oxan-3-ylmethyl)amine** in solution.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) following Silylation

2.1. Principle and Rationale

This method leverages the high separation efficiency of gas chromatography combined with the unparalleled selectivity of mass spectrometry. To prepare **Methyl(oxan-3-ylmethyl)amine** for GC analysis, a silylation reaction is performed. The silylating reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), quantitatively replaces the active hydrogen on the secondary amine with a non-polar trimethylsilyl (TMS) group.[8] This derivatization significantly increases the volatility of the analyte and minimizes its interaction with the GC column, yielding sharp, symmetrical peaks.[2][7] The mass spectrometer is operated in Selected Ion Monitoring

(SIM) mode to ensure high sensitivity and specificity for the target analyte, even in complex matrices.

2.2. Experimental Protocol: GC-MS

2.2.1. Materials and Reagents

- **Methyl(oxan-3-ylmethyl)amine** reference standard
- N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
- Anhydrous Pyridine or Acetonitrile (GC Grade)
- Reaction Vials (2 mL, screw cap with PTFE-lined septa)
- Nitrogen gas supply for solvent evaporation

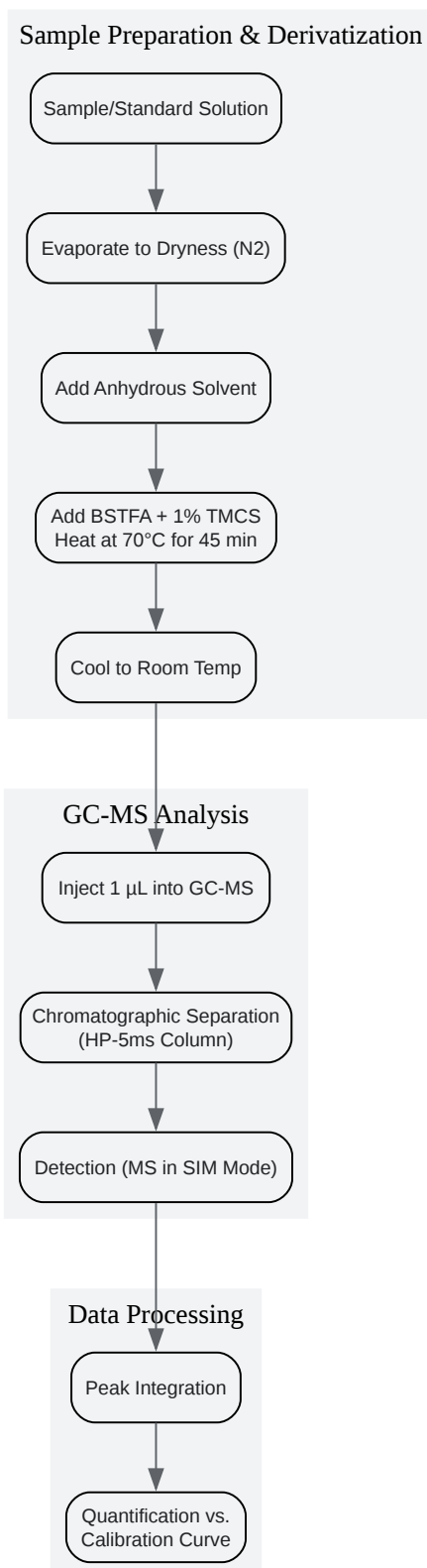
2.2.2. Standard and Sample Preparation

- Standard Preparation: Prepare a stock solution of **Methyl(oxan-3-ylmethyl)amine** in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Create a series of calibration standards by serial dilution.
- Sample Preparation: Pipette a known volume of the sample solution into a reaction vial.
- Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.
- Derivatization Reaction:
 - Add 100 μ L of anhydrous pyridine or acetonitrile to the dried residue to redissolve it.
 - Add 100 μ L of BSTFA + 1% TMCS to the vial.[2]
 - Tightly cap the vial and heat at 70°C for 45 minutes in a heating block.[2]
 - Allow the vial to cool to room temperature before analysis.

2.2.3. Instrumental Conditions

| Parameter | Setting |
|--------------------|--|
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 60°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 5 min. |
| Transfer Line Temp | 280°C |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM). Select 3-4 characteristic ions for the TMS-derivative. |

2.3. Workflow Diagram: GC-MS Method



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Caption: GC-MS quantification workflow for **Methyl(oxan-3-ylmethyl)amine**.

Method 2: Quantification by HPLC with UV/Fluorescence Detection

3.1. Principle and Rationale

This method is ideal for laboratories without access to GC-MS or for applications requiring high-throughput analysis. Since **Methyl(oxan-3-ylmethyl)amine** lacks a native chromophore, pre-column derivatization is employed to attach a molecule that strongly absorbs UV light and fluoresces. 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent reagent for this purpose, reacting rapidly with secondary amines under mild, aqueous conditions to form a stable, highly fluorescent derivative.[9][11] The resulting derivative is then separated using reversed-phase HPLC and can be detected with high sensitivity by either a UV or a fluorescence detector (FLD), with the latter providing superior sensitivity and selectivity.[9]

3.2. Experimental Protocol: HPLC-FLD/UV

3.2.1. Materials and Reagents

- **Methyl(oxan-3-ylmethyl)amine** reference standard
- 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 3 mg/mL in Acetonitrile)
- Borate Buffer (0.1 M, pH 9.0)
- Acetonitrile and Water (HPLC Grade)
- Formic Acid or Trifluoroacetic Acid (for mobile phase)
- Reaction Vials (2 mL)

3.2.2. Standard and Sample Preparation

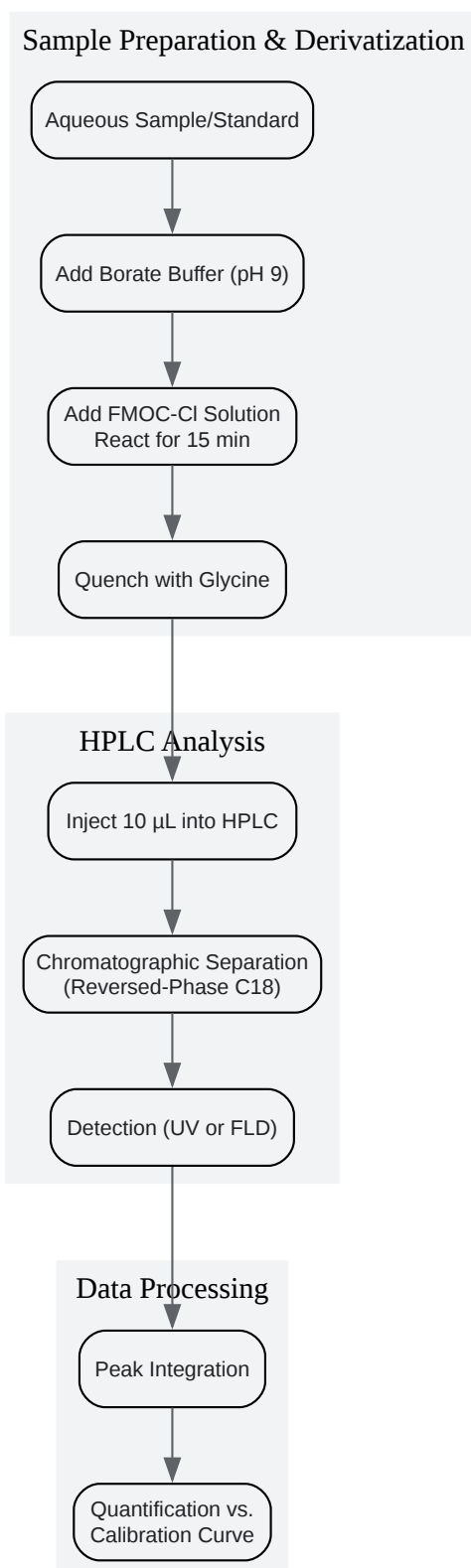
- Standard Preparation: Prepare a stock solution and calibration standards of **Methyl(oxan-3-ylmethyl)amine** in water or a water/acetonitrile mixture.
- Derivatization Reaction:

- In a reaction vial, combine 100 μL of the sample or standard solution with 200 μL of 0.1 M Borate Buffer (pH 9.0).
- Add 200 μL of the FMOCCl solution.
- Vortex the mixture immediately for 30 seconds.
- Let the reaction proceed at room temperature for 15 minutes.[\[11\]](#)
- To quench the excess FMOCCl, add 100 μL of a primary amine solution (e.g., 0.1 M glycine or amantadine). Vortex and wait 5 minutes.
- The sample is now ready for injection.

3.2.3. Instrumental Conditions

| Parameter | Setting |
|-----------------------|--|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Column (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 μm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B. 2-15 min: 50% to 95% B. 15-17 min: 95% B. 17.1-20 min: 50% B (re-equilibration). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 μL |
| UV Detector | Wavelength: 265 nm |
| Fluorescence Detector | Excitation: 265 nm, Emission: 315 nm |

3.3. Workflow Diagram: HPLC Method



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Caption: HPLC quantification workflow for **Methyl(oxan-3-ylmethyl)amine**.

Analytical Method Validation Strategy

To ensure that the chosen analytical method is suitable for its intended purpose, a validation study must be performed according to regulatory guidelines such as ICH Q2(R1).^{[3][12]} The objective is to demonstrate that the method is reliable, reproducible, and accurate for the quantification of **Methyl(oxan-3-ylmethyl)amine**.

4.1. Key Validation Parameters

The following parameters should be evaluated for either the GC-MS or HPLC method.^[13]

| Parameter | Description | Typical Acceptance Criteria |
|-------------|--|---|
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). | Peak purity analysis (e.g., via DAD or MS) should confirm no co-eluting peaks. The blank should show no interference at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r^2) \geq 0.995 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. | As defined by the linearity study. |
| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery studies at multiple concentration levels (e.g., 80%, 100%, 120% of the target concentration). | Mean recovery between 98.0% and 102.0%. |
| Precision | The degree of scatter between a series of measurements. Evaluated at two levels: - Repeatability (Intra-assay): Multiple measurements of the same sample on the same day. - Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. | Relative Standard Deviation (RSD) \leq 2.0% for repeatability. RSD \leq 3.0% for intermediate precision. |

| | | |
|-----------------------------|---|---|
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. | Typically established where the signal-to-noise ratio is ≥ 10 . Precision (RSD) at the LOQ should be $\leq 10\%$. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ± 0.2 , column temperature $\pm 5^\circ\text{C}$). | The results should remain within the established precision criteria of the method. |

Conclusion

The quantification of **Methyl(oxan-3-ylmethyl)amine** requires a strategic approach to overcome the challenges associated with its physicochemical properties. The GC-MS and HPLC-FLD/UV methods detailed in this application note provide sensitive, specific, and reliable solutions for its analysis. Both protocols rely on proven derivatization chemistry to enhance the analyte's chromatographic behavior and detectability. By following the outlined procedures and adhering to the principles of method validation described in ICH Q2(R1), researchers and drug development professionals can generate high-quality, defensible data suitable for regulatory submission and internal decision-making.

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